Allylurée

Vue d'ensemble

Description

Allylureas: Potent Argentophiles with a Marked Propensity to Form One-Dimensional Coordination Polymers

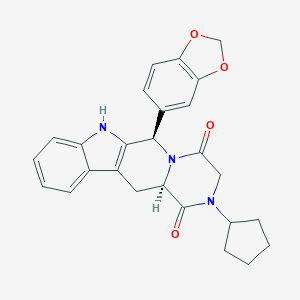

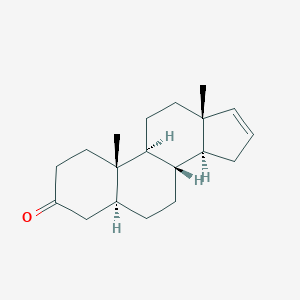

Allylureas have been identified as potent argentophiles, which means they have a strong affinity for silver ions. Studies have shown that compounds such as 1,3-diallylurea and tetraallylurea react with various silver salts to form one-dimensional coordination polymers. These polymers are characterized by the coordination of the allyl arms and urea oxygen atoms to silver atoms, often resulting in ladderlike assemblies .

Physical stabilization of starch-allylurea blends by EB-grafting: a compositional and structural study

The interaction of allylurea with native potato starch has been explored to create thermoplastic blends with improved physical stability. When mixed at high temperatures and formed into films, these blends tend to exhibit phase separation, with allylurea blooming on the surface. However, electron beam (EB) processing has been shown to prevent this separation by inducing radiation grafting of allylurea onto the starch, leading to a stable material. This stabilization is confirmed by various analytical techniques, including X-ray diffractometry and dynamic thermomechanical analysis .

Crystal structure effect on solid state polymerization of allylurea

The crystal structure of allylurea significantly affects its polymerization behavior. Crystals grown from water and methanol exhibit different unit cell parameters and densities, and their stability varies with the tetragonal structure being unstable and transitioning to monoclinic over time. Polymerization induced by gamma radiation results in different conversion rates depending on the solvent from which the crystals were grown. The polymerization mechanism is identified as radical, with an activation energy of 62.4 kJ/mol, and the resulting polymer is amorphous .

Electron‐beam processing of destructurized allylurea–starch blends: Immobilization of plasticizer by grafting

Further investigation into the use of allylurea as a reactive additive for starch-based films has shown that electron beam (EB) processing can immobilize the plasticizer, thereby stabilizing the physical properties of the material. The grafting process is monitored using FTIR, and the viscoelastic properties are analyzed to assess the impact of artificial aging under varying humidity conditions. The results indicate that the grafted films maintain their properties even after exposure to different hygrometric conditions .

Stereoselective synthesis of imidazolidin-2-ones via Pd-catalyzed alkene carboamination

Allylurea serves as a precursor in the stereoselective synthesis of imidazolidin-2-ones through a Pd-catalyzed carboamination reaction. This method allows for the formation of multiple bonds and stereocenters in a single step, with good diastereoselectivities achieved for certain substrates. The reaction mechanism and product stereochemistry are briefly discussed, highlighting the versatility of allylurea in complex organic syntheses .

Study of the hydrolysis of a sulfonylurea herbicide using liquid chromatography

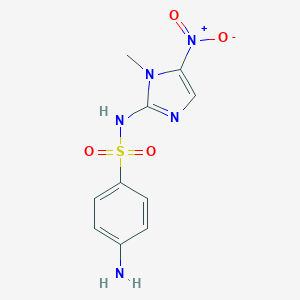

Although not directly related to allylurea, this study involves the hydrolysis of a sulfonylurea herbicide named Ally. The research employs advanced chemometric methods to analyze the hydrolysis process under different pH and temperature conditions. This study provides insights into the behavior of urea derivatives in aqueous environments and the analytical techniques that can be used to study them .

Applications De Recherche Scientifique

Hydrogels intelligents

L'allylurée est utilisée dans la création d'hydrogels intelligents composés de copolymères de poly(this compound). Ces hydrogels présentent un comportement de séparation de phase de type UCST, ce qui signifie qu'ils présentent une variation de volume thermo-sensible positive dans des conditions physiologiquement pertinentes. Ceci est particulièrement utile dans les applications biomédicales où les matériaux thermosensibles peuvent être avantageux .

Polymères dérivés de l'urée

Une autre application implique des polymères dérivés de l'urée qui incluent la poly(this compound). Ces polymères subissent des transitions de phase de type UCST dans des conditions physiologiques telles que la température, le pH et la force ionique. La température de séparation de phase de ces polymères peut être contrôlée en ajustant la teneur en urée, ce qui les rend appropriés pour diverses applications biologiques et biomédicales .

Safety and Hazards

Mécanisme D'action

Target of Action

Allylurea is a chemical compound with the molecular formula C4H8N2O It’s known that allylurea is used in the synthesis of allylthiourea, which suggests that it may interact with enzymes or proteins involved in biochemical pathways related to this process .

Mode of Action

It’s known that allylurea is used in the synthesis of allylthiourea . This suggests that Allylurea may interact with its targets through chemical reactions that lead to the formation of Allylthiourea.

Biochemical Pathways

Given its role in the synthesis of allylthiourea , it’s plausible that Allylurea may affect biochemical pathways related to the synthesis and metabolism of thiourea compounds.

Result of Action

Given its role in the synthesis of allylthiourea , it’s plausible that Allylurea may induce changes at the molecular and cellular levels related to the synthesis and function of thiourea compounds.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Allylurea. For instance, factors such as temperature, pH, and the presence of other chemical compounds can affect the chemical reactions involving Allylurea, thereby influencing its action and stability .

Analyse Biochimique

Biochemical Properties

Allylurea has garnered particular interest in the realms of biochemistry and physiology . Scientists have leveraged it to delve into the intricate structures and functions of proteins, enzymes, and other vital biomolecules . The mode of action of Allylurea centers on its ability to bind to proteins and enzymes, ultimately hindering their functionality . This inhibition, in turn, brings about alterations in the body’s biochemical processes .

Cellular Effects

Its ability to bind to proteins and enzymes suggests that it may influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Allylurea is primarily based on its ability to bind to proteins and enzymes . This binding interaction can lead to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Given its stability and high boiling point, it is likely that Allylurea exhibits long-term effects on cellular function in in vitro or in vivo studies .

Propriétés

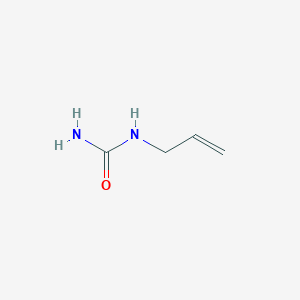

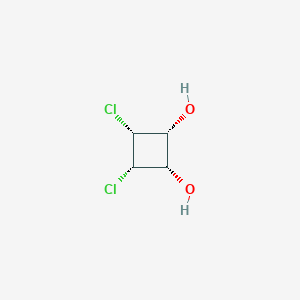

IUPAC Name |

prop-2-enylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O/c1-2-3-6-4(5)7/h2H,1,3H2,(H3,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPJDULFXCAQHRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O | |

| Record name | ALLYL UREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19739 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2024450 | |

| Record name | Allylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2024450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Allyl urea is a cream colored powder. (NTP, 1992) | |

| Record name | ALLYL UREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19739 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 67.1 °F (NTP, 1992) | |

| Record name | ALLYL UREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19739 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS RN |

557-11-9 | |

| Record name | ALLYL UREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19739 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Allylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=557-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allylurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557119 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allylurea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7607 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, N-2-propen-1-yl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Allylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2024450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.326 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLYLUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0CZM19WLK8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

162 to 165 °F (NTP, 1992) | |

| Record name | ALLYL UREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19739 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 4-{3-[(propan-2-yl)amino]pyridin-2-yl}piperazine-1-carboxylate](/img/structure/B145600.png)

![(1S,3R,9R,10R,13R,14R,17R)-17-[(2R)-6-Hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-1,3-diol](/img/structure/B145616.png)